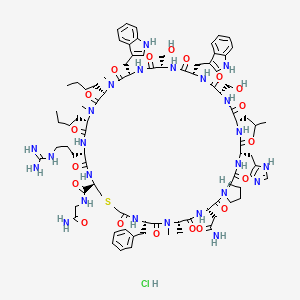

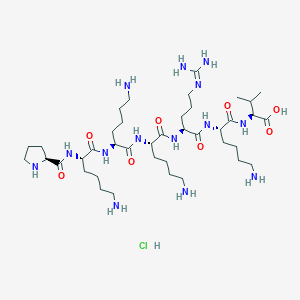

BMSpep-57 (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BMSpep-57 (clorhidrato) es un potente e inhibidor macrocíclico de péptidos competitivo de la interacción entre la proteína 1 de muerte celular programada (PD-1) y el ligando 1 de muerte celular programada (PD-L1). Este compuesto ha demostrado un potencial significativo en la inmunoterapia al mejorar la función de las células T y aumentar la producción de interleucina-2 (IL-2) en las células mononucleares de sangre periférica .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: BMSpep-57 (clorhidrato) se sintetiza a través de una serie de reacciones de acoplamiento de péptidos. La secuencia del péptido es {ácido mercaptoacético}-Phe-Ala-Asn-Pro-His-Leu-Ser-Trp-Ser-Trp-{norleucina}-{norleucina}-Arg-Cys-Gly, con un puente de sulfuro entre el ácido mercaptoacético y la cisteína . La síntesis implica técnicas de síntesis de péptidos en fase sólida (SPPS), donde los aminoácidos se añaden secuencialmente a una cadena peptídica en crecimiento anclada a una resina sólida. El producto final se escinde de la resina y se purifica mediante cromatografía líquida de alto rendimiento (HPLC).

Métodos de Producción Industrial: La producción industrial de BMSpep-57 (clorhidrato) sigue rutas de síntesis similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El uso de sintetizadores de péptidos automatizados y técnicas de purificación a gran escala, como la HPLC preparativa, garantiza la producción eficiente del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: BMSpep-57 (clorhidrato) principalmente experimenta reacciones de formación de enlaces peptídicos y ciclización durante su síntesis. El compuesto es estable en condiciones fisiológicas y no se somete fácilmente a reacciones de oxidación, reducción o sustitución .

Reactivos y Condiciones Comunes:

Reactivos de Acoplamiento de Péptidos: N,N’-diisopropilcarbodiimida (DIC), 1-hidroxibenzotriazol (HOBt) y N,N-diisopropiletilamina (DIPEA) se utilizan comúnmente para la formación de enlaces peptídicos.

Reactivos de Ciclización: El ácido mercaptoacético se utiliza para formar el puente de sulfuro entre el residuo de cisteína y la cadena peptídica

Productos Principales: El producto principal formado a partir de estas reacciones es el péptido cíclico BMSpep-57 (clorhidrato), que exhibe alta pureza y estabilidad .

Aplicaciones Científicas De Investigación

BMSpep-57 (clorhidrato) tiene varias aplicaciones de investigación científica, que incluyen:

Inmunoterapia: Se utiliza para inhibir la interacción PD-1/PD-L1, mejorando así la función de las células T y aumentando la producción de IL-2. .

Estudios Biológicos: El compuesto se utiliza para estudiar los mecanismos de agotamiento de las células T y las vías de puntos de control inmunitario

Desarrollo de Fármacos: BMSpep-57 (clorhidrato) sirve como un compuesto líder para desarrollar nuevos agentes inmunoterapéuticos dirigidos a la vía PD-1/PD-L1

Mecanismo De Acción

BMSpep-57 (clorhidrato) ejerce sus efectos inhibiendo competitivamente la interacción entre PD-1 y PD-L1. PD-1 es un receptor de superficie celular expresado en las células T, mientras que PD-L1 es una proteína transmembrana expresada en las células tumorales y las células presentadoras de antígenos. Al unirse a PD-L1 con alta afinidad, BMSpep-57 (clorhidrato) evita que PD-1 se una a su ligando, bloqueando así la señal inhibitoria que conduce al agotamiento de las células T. Esto resulta en una mayor activación de las células T y una mayor producción de IL-2 .

Compuestos Similares:

BMSpep-55: Otro inhibidor macrocíclico de péptidos de la interacción PD-1/PD-L1 con afinidad de unión y mecanismo de acción similares

BMSpep-56: Un péptido estructuralmente relacionado con ligeras modificaciones en la secuencia de aminoácidos, lo que lleva a diferencias en la afinidad de unión y la estabilidad

Singularidad de BMSpep-57 (clorhidrato): BMSpep-57 (clorhidrato) destaca por su alta afinidad de unión a PD-L1 (constantes de disociación de 19 nM y 19.88 nM en ensayos MST y SPR, respectivamente) y su capacidad de inhibir la unión PD-1/PD-L1 con una IC50 de 7.68 nM. Además, induce altos niveles de producción de IL-2 en las células mononucleares de sangre periférica, convirtiéndolo en un potente agente inmunoterapéutico .

Comparación Con Compuestos Similares

BMSpep-55: Another macrocyclic peptide inhibitor of the PD-1/PD-L1 interaction with similar binding affinity and mechanism of action

BMSpep-56: A structurally related peptide with slight modifications in the amino acid sequence, leading to differences in binding affinity and stability

Uniqueness of BMSpep-57 (hydrochloride): BMSpep-57 (hydrochloride) stands out due to its high binding affinity to PD-L1 (dissociation constants of 19 nM and 19.88 nM in MST and SPR assays, respectively) and its ability to inhibit PD-1/PD-L1 binding with an IC50 of 7.68 nM. Additionally, it induces high levels of IL-2 production in peripheral blood mononuclear cells, making it a potent immunotherapeutic agent .

Propiedades

IUPAC Name |

(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,36S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30,36-bis(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25-tetramethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H126N24O19S.ClH/c1-9-11-29-69-83(127)101-59(28-20-32-95-89(92)93)77(121)109-68(76(120)98-43-73(91)117)46-133-47-74(118)100-63(35-51-22-14-13-15-23-51)85(129)110(6)50(5)75(119)105-65(39-72(90)116)87(131)113-33-21-31-70(113)84(128)104-62(38-54-42-94-48-99-54)80(124)102-60(34-49(3)4)78(122)107-66(44-114)81(125)103-61(36-52-40-96-57-26-18-16-24-55(52)57)79(123)108-67(45-115)82(126)106-64(37-53-41-97-58-27-19-17-25-56(53)58)86(130)112(8)71(30-12-10-2)88(132)111(69)7;/h13-19,22-27,40-42,48-50,59-71,96-97,114-115H,9-12,20-21,28-39,43-47H2,1-8H3,(H2,90,116)(H2,91,117)(H,94,99)(H,98,120)(H,100,118)(H,101,127)(H,102,124)(H,103,125)(H,104,128)(H,105,119)(H,106,126)(H,107,122)(H,108,123)(H,109,121)(H4,92,93,95);1H/t50-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJHYRZSAMTCOQ-IKIWNWSLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)CO)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)CO)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H127ClN24O19S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1904.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,18R,20R,24S,27S,28S)-24-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetraazapentacyclo[24.2.1.0^{3,12}.0^{5,10}.0^{18,20}]nonacosa-3(12),4,6,8,10-pentaene-27-carboxamide](/img/structure/B8143661.png)

![[3-(3,4-Dihydroxyphenoxy)-2-hydroxypropyl]-[2-(3,4-dimethoxyphenyl)ethyl]azanium;chloride](/img/structure/B8143699.png)

![methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B8143721.png)